molecular formula C9H12ClN3O2 B2362230 4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride CAS No. 2344680-04-0

4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride

Cat. No.: B2362230
CAS No.: 2344680-04-0
M. Wt: 229.66
InChI Key: NGSWZPMMGPRONT-UHFFFAOYSA-N
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Description

4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in medicinal chemistry and drug development due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride typically involves the reaction of piperidone derivatives with pyrimidine derivatives under specific conditions. One common method involves the use of crotonic condensation of aromatic aldehydes with diethyl [ (4-oxopiperidin-1-yl) (aryl)methyl]phosphonates in the presence of lithium perchlorate and triethylamine or acetonitrile solution of boron trifluoride etherate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidone and pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit proteasome function, resulting in the accumulation of polyubiquitinated proteins and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride is unique due to its specific combination of piperidine and pyrimidine moieties, which confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

4-(4-oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c13-7-1-3-12(4-2-7)8-5-9(14)11-6-10-8;/h5-6H,1-4H2,(H,10,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSWZPMMGPRONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC(=O)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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